molecular formula C10H7FN2O2 B8701006 5-Fluoro-2-phenoxypyrimidin-4(1H)-one CAS No. 63650-52-2

5-Fluoro-2-phenoxypyrimidin-4(1H)-one

Cat. No.: B8701006
CAS No.: 63650-52-2
M. Wt: 206.17 g/mol
InChI Key: MEKOOGPQBMLMDC-UHFFFAOYSA-N
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Description

5-Fluoro-2-phenoxypyrimidin-4(1H)-one: is a heterocyclic organic compound that contains a pyrimidine ring substituted with a fluorine atom at the 5-position and a phenoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-phenoxypyrimidine.

    Cyclization: The cyclization of the intermediate compounds to form the pyrimidin-4(3H)-one ring structure is carried out under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or organometallic compounds (Grignard reagents).

Major Products Formed:

    Oxidation Products: Formation of pyrimidine oxides.

    Reduction Products: Formation of reduced pyrimidine derivatives.

    Substitution Products: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology:

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in biological processes.

    Receptor Binding: Studied for its ability to bind to specific receptors in biological systems.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.

Industry:

    Material Science:

    Agriculture: Investigated for its use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    2-Phenoxypyrimidin-4(3H)-one: Lacks the fluorine substitution at the 5-position.

    5-Fluoropyrimidin-4(3H)-one: Lacks the phenoxy substitution at the 2-position.

    2-Phenoxypyrimidine: Lacks the 4(3H)-one structure.

Uniqueness:

    Fluorine Substitution: The presence of the fluorine atom at the 5-position enhances the compound’s reactivity and potential biological activity.

    Phenoxy Group: The phenoxy group at the 2-position contributes to the compound’s unique chemical and physical properties.

Properties

CAS No.

63650-52-2

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-fluoro-2-phenoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C10H7FN2O2/c11-8-6-12-10(13-9(8)14)15-7-4-2-1-3-5-7/h1-6H,(H,12,13,14)

InChI Key

MEKOOGPQBMLMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C(=O)N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 11.7 g quantity of metal potassium is added to 200 ml of absolute toluene, and a mixture of 28 g of phenol and 100 ml of absolute toluene is further added dropwise to dissolve the potassium. Subsequently 14.9 g of 2-chloro-5-fluoropyrimidin-4-one is added to the solution, and the mixture is stirred at 100° C for 8 hours. The reaction mixture is thereafter treated in the same manner as in Example 6 to give 13.2 g of white crystalline 2-phenoxy-5-fluoropyrimidin-4-one in a yield of 64.1%, m.p. 224°-225° C.
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